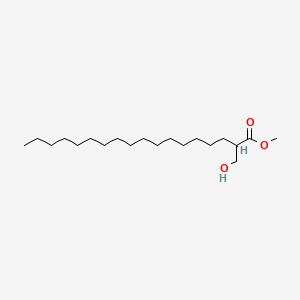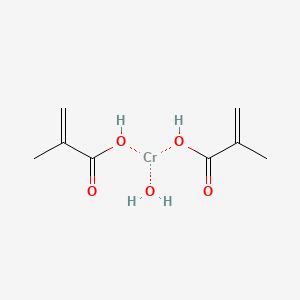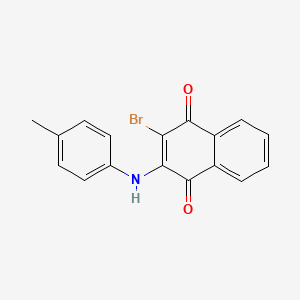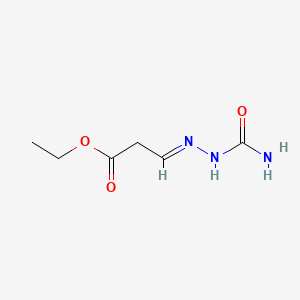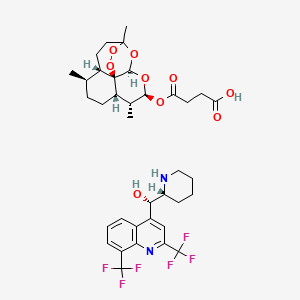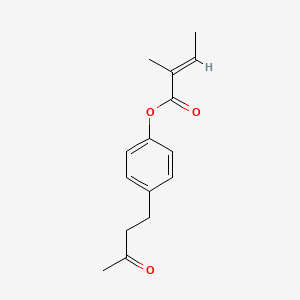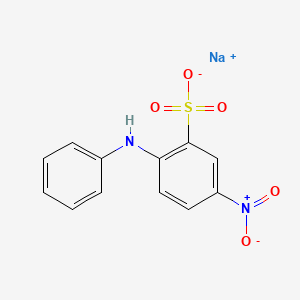
Sodium 2-anilino-5-nitrobenzenesulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 2-anilino-5-nitrobenzenesulphonate is a chemical compound with the molecular formula C₁₂H₉N₂NaO₅S. It is known for its applications in various scientific fields due to its unique chemical properties. This compound is often used in research and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Sodium 2-anilino-5-nitrobenzenesulphonate can be synthesized through a series of chemical reactions. One common method involves the nitration of aniline derivatives followed by sulfonation. The reaction typically requires controlled conditions, including specific temperatures and the use of catalysts to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the nitration and sulfonation processes are optimized for efficiency and yield. The use of automated systems and continuous monitoring ensures consistent quality and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium 2-anilino-5-nitrobenzenesulphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Various reagents, including halogens and alkylating agents, can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different sulfonic acid derivatives, while reduction can produce aniline derivatives.
Applications De Recherche Scientifique
Sodium 2-anilino-5-nitrobenzenesulphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is utilized in biochemical assays and as a marker in certain biological studies.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the field of drug development.
Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which sodium 2-anilino-5-nitrobenzenesulphonate exerts its effects involves interactions with specific molecular targets. The compound can bind to certain enzymes or receptors, altering their activity and leading to various biochemical outcomes. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium 2-anilino-5-nitrobenzenesulphonate: Known for its unique combination of nitro and sulfonate groups.
Sodium 3-nitrobenzenesulfonate: Similar structure but with different positioning of functional groups.
Sodium 4-nitrobenzenesulfonate: Another related compound with variations in chemical properties.
Uniqueness
This compound stands out due to its specific functional groups and their positioning, which confer unique reactivity and applications. Its ability to undergo diverse chemical reactions makes it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
3809-31-2 |
|---|---|
Formule moléculaire |
C12H9N2NaO5S |
Poids moléculaire |
316.27 g/mol |
Nom IUPAC |
sodium;2-anilino-5-nitrobenzenesulfonate |
InChI |
InChI=1S/C12H10N2O5S.Na/c15-14(16)10-6-7-11(12(8-10)20(17,18)19)13-9-4-2-1-3-5-9;/h1-8,13H,(H,17,18,19);/q;+1/p-1 |
Clé InChI |
OKXKVNPMOSWVPS-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


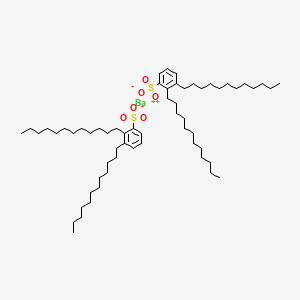
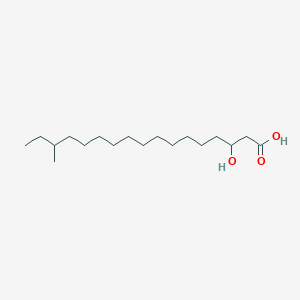
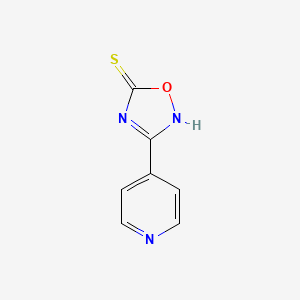

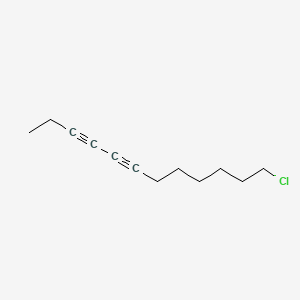
![3-(Carboxymethylamino)-2-[(4-methylphenyl)sulfonylamino]propanoic acid](/img/structure/B12649667.png)


